molecular formula C22H26N2O6S B4844474 2-[({6-ETHYL-3-[(3-METHOXYPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}CARBAMOYL)METHOXY]ACETIC ACID

2-[({6-ETHYL-3-[(3-METHOXYPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}CARBAMOYL)METHOXY]ACETIC ACID

Cat. No.: B4844474
M. Wt: 446.5 g/mol
InChI Key: BARZRAMDVNLFJJ-UHFFFAOYSA-N
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Description

2-[({6-ETHYL-3-[(3-METHOXYPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}CARBAMOYL)METHOXY]ACETIC ACID is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzothiophene core, which is known for its biological activity and utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({6-ETHYL-3-[(3-METHOXYPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}CARBAMOYL)METHOXY]ACETIC ACID typically involves multi-step organic reactions. The process begins with the formation of the benzothiophene core, followed by the introduction of the ethyl and methoxyphenyl groups through various coupling reactions. The final steps involve the formation of the carbamoyl and acetic acid functionalities under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[({6-ETHYL-3-[(3-METHOXYPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}CARBAMOYL)METHOXY]ACETIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: Substitution reactions can be used to replace specific functional groups with others, allowing for the fine-tuning of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Its biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound’s potential therapeutic effects could be explored in the context of drug development, particularly for conditions where benzothiophene derivatives have shown efficacy.

    Industry: The compound could be used in the development of new materials or as a precursor for other industrially relevant chemicals.

Mechanism of Action

The mechanism by which 2-[({6-ETHYL-3-[(3-METHOXYPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}CARBAMOYL)METHOXY]ACETIC ACID exerts its effects likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene core is known to interact with various biological targets, potentially modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiophene derivatives, such as:

  • 2-[({6-ETHYL-3-[(3-METHOXYPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}CARBAMOYL)METHOXY]ACETIC ACID
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activity. The presence of both the benzothiophene core and the methoxyphenyl group may confer unique properties that distinguish it from other similar compounds.

Properties

IUPAC Name

2-[2-[[6-ethyl-3-[(3-methoxyphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino]-2-oxoethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O6S/c1-3-13-7-8-16-17(9-13)31-22(24-18(25)11-30-12-19(26)27)20(16)21(28)23-14-5-4-6-15(10-14)29-2/h4-6,10,13H,3,7-9,11-12H2,1-2H3,(H,23,28)(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARZRAMDVNLFJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)NC3=CC(=CC=C3)OC)NC(=O)COCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[({6-ETHYL-3-[(3-METHOXYPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}CARBAMOYL)METHOXY]ACETIC ACID
Reactant of Route 2
2-[({6-ETHYL-3-[(3-METHOXYPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}CARBAMOYL)METHOXY]ACETIC ACID
Reactant of Route 3
2-[({6-ETHYL-3-[(3-METHOXYPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}CARBAMOYL)METHOXY]ACETIC ACID
Reactant of Route 4
2-[({6-ETHYL-3-[(3-METHOXYPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}CARBAMOYL)METHOXY]ACETIC ACID
Reactant of Route 5
Reactant of Route 5
2-[({6-ETHYL-3-[(3-METHOXYPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}CARBAMOYL)METHOXY]ACETIC ACID
Reactant of Route 6
Reactant of Route 6
2-[({6-ETHYL-3-[(3-METHOXYPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}CARBAMOYL)METHOXY]ACETIC ACID

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